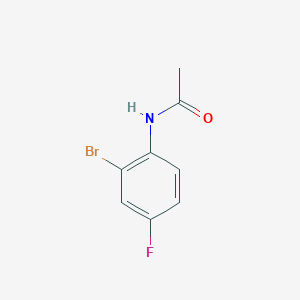

2'-Bromo-4'-fluoroacetanilide

Description

The exact mass of the compound N-(2-bromo-4-fluorophenyl)acetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-bromo-4-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVSBNOXENOHEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350819 | |

| Record name | N-(2-bromo-4-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009-22-9 | |

| Record name | N-(2-Bromo-4-fluorophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1009-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Bromo-4'-fluoroacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-bromo-4-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-bromo-4-fluorophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2'-Bromo-4'-fluoroacetanilide: A Core Building Block for Advanced Chemical Synthesis

An In-depth Technical Guide for Researchers

Introduction: Identifying a Key Synthetic Intermediate

In the landscape of modern drug discovery and materials science, the strategic use of halogenated intermediates is paramount for the construction of complex molecular architectures. 2'-Bromo-4'-fluoroacetanilide (CAS No: 1009-22-9) has emerged as a critical and versatile building block.[1][2] Its unique substitution pattern—featuring an acetamido group, a fluorine atom, and a bromine atom on a phenyl ring—offers a trifecta of synthetic handles that can be selectively manipulated. This guide provides an in-depth analysis of the chemical properties, synthesis, and applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. The presence of the bromine and fluorine substituents enhances its reactivity and metabolic stability, respectively, making it a valuable precursor in the synthesis of novel therapeutic agents.[2][3]

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are crucial for its handling, reaction setup, and characterization. These properties have been consolidated from various authoritative sources.

Core Chemical Properties

A summary of the key physicochemical data is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1009-22-9 | [1][4] |

| Molecular Formula | C₈H₇BrFNO | [1][4] |

| Molecular Weight | 232.05 g/mol | [1][4] |

| Appearance | White to grey or pale brown crystalline powder/solid | [1][2][5] |

| Melting Point | 116-120 °C | [5][6][7] |

| Boiling Point | 337.5 ± 32.0 °C (Predicted) | [6] |

| Density | 1.623 ± 0.06 g/cm³ (Predicted) | [6] |

| Solubility | Soluble in Methanol and Dichloromethane | [5][6][8] |

| Storage | Sealed in a dry place at room temperature | [2][6] |

Spectroscopic Characterization

Structural elucidation is a cornerstone of chemical synthesis. The following is a profile of the expected spectroscopic data for this compound, which is critical for reaction monitoring and final product validation.

-

¹H NMR Spectroscopy : The proton NMR spectrum is a primary tool for confirming the compound's structure. The spectrum should clearly show signals corresponding to the aromatic protons, the methyl protons of the acetyl group, and the amide proton. The aromatic region will display complex splitting patterns due to coupling between the protons and the fluorine atom.[4][8]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on the carbon framework of the molecule. Distinct signals will be present for the methyl carbon, the carbonyl carbon, and the aromatic carbons. The carbons attached to or near the fluorine and bromine atoms will show characteristic shifts and coupling.[1]

-

Infrared (IR) Spectroscopy : The IR spectrum is used to identify key functional groups. Characteristic absorption bands would be expected for the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group, and C-Br, C-F, and aromatic C-H bonds.[2]

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[9]

Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound starts from 4-fluoroaniline.[10][11] The process involves a two-step sequence: acetylation of the amino group followed by regioselective bromination.

The Causality Behind the Synthetic Strategy

A direct bromination of 4-fluoroaniline is problematic. The amino group (-NH₂) is a powerful activating group in electrophilic aromatic substitution, making the aromatic ring highly susceptible to reaction. This high reactivity often leads to the formation of polysubstituted byproducts, primarily 2,6-dibromo-4-fluoroaniline, which significantly lowers the yield of the desired mono-brominated product.[12]

To circumvent this, the amino group is first "protected" or "moderated" by converting it to an acetamido group (-NHCOCH₃) via acetylation. The acetamido group is still an ortho-, para-director and an activating group, but it is significantly less activating than the amino group due to the electron-withdrawing effect of the adjacent carbonyl. This moderation allows for a much more controlled electrophilic substitution, enabling the selective introduction of a single bromine atom at the ortho position to the acetamido group.[6]

Synthetic Workflow Diagram

The following diagram illustrates the logical flow from the starting material to the final product.

Caption: High-level workflow for the synthesis of this compound.

Self-Validating Experimental Protocol

This protocol is synthesized from established methods described in the patent literature.[3][11] It is designed to be a self-validating system where successful isolation of the intermediate and final product with the expected properties confirms the protocol's efficacy.

Step 1: Synthesis of 4'-Fluoroacetanilide (Intermediate)

-

Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 4-fluoroaniline (55.5 g, 0.5 mol) and glacial acetic acid (150 mL).

-

Reaction: Begin stirring the solution. Through the dropping funnel, add acetic anhydride (56.1 g, 0.55 mol) dropwise over 30 minutes. The reaction is exothermic; maintain the internal temperature below 80°C using a water bath if necessary.

-

Completion: After the addition is complete, continue stirring the mixture for 1-2 hours until the reaction is complete (monitored by TLC).

-

Isolation: Cool the reaction mixture to room temperature and then pour it into 500 mL of ice-cold water with stirring. The 4'-fluoroacetanilide intermediate will precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and dry it in a vacuum oven. The intermediate is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

Setup: In the same or a similar reaction vessel, dissolve the dried 4'-fluoroacetanilide (76.5 g, 0.5 mol) in glacial acetic acid (200 mL).

-

Bromination: Cool the solution to approximately 10-15°C in an ice bath. In a separate dropping funnel, prepare a solution of bromine (88 g, 0.55 mol) in 50 mL of glacial acetic acid. Add the bromine solution dropwise to the stirred acetanilide solution over 1-2 hours, ensuring the temperature does not exceed 25°C.

-

Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours. The color of the bromine should fade as it is consumed.

-

Work-up: Pour the reaction mixture into 1 L of cold water. To quench any unreacted bromine, add a saturated solution of sodium bisulfite dropwise until the orange color disappears.

-

Isolation: The crude this compound will precipitate. Collect the solid by vacuum filtration and wash it extensively with water.

-

Purification: For a high-purity product, recrystallize the crude solid from an ethanol/water mixture. Dry the final crystalline product under vacuum.

Mechanism of Electrophilic Bromination

The key transformation is the electrophilic aromatic substitution of bromine onto the activated phenyl ring.

Caption: Mechanism of electrophilic aromatic substitution for the bromination of 4'-fluoroacetanilide.

Applications in Research and Development

This compound is not an end product itself but a high-value intermediate. Its utility stems from the ability to use the bromine atom as a handle for further chemical modifications, most commonly through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups.

This compound serves as a key precursor in the synthesis of:

-

Pharmaceuticals: It is a building block for creating libraries of novel compounds for screening, particularly in the development of anti-inflammatory drugs, analgesics, and kinase inhibitors for cancer therapy.[2]

-

Agrochemicals: It is used in the formulation of advanced herbicides and pesticides, contributing to enhanced crop protection.[13]

-

Materials Science: The compound is explored for its properties in creating specialized polymers and coatings that require specific thermal and chemical resistance.[2]

-

Biochemical Research: The unique fluorine atom allows for its potential use in developing ¹⁹F NMR probes for imaging and studying enzyme interactions.[2]

Role as a Versatile Synthetic Intermediate

The following diagram illustrates how this compound can be used as a starting point for various advanced synthetic transformations.

Sources

- 1. This compound(1009-22-9) 13C NMR [m.chemicalbook.com]

- 2. This compound(1009-22-9) IR Spectrum [m.chemicalbook.com]

- 3. CN102120723A - Preparation method of 2-br-4-fluoacetanilide - Google Patents [patents.google.com]

- 4. This compound(1009-22-9) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. scribd.com [scribd.com]

- 7. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vapourtec.com [vapourtec.com]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents [patents.google.com]

- 11. Bromination of Acetanilide | Mechanism & Steps - Lesson | Study.com [study.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: A Versatile Halogenated Building Block

An In-depth Technical Guide to 2'-Bromo-4'-fluoroacetanilide (CAS 1009-22-9)

This compound is a halogenated aromatic compound that has emerged as a critical intermediate in various fields of chemical synthesis.[1] With the CAS number 1009-22-9, this white to off-white crystalline solid is particularly valued for the strategic placement of its functional groups: an acetamido group, a bromine atom, and a fluorine atom on the aniline ring.[1][2] This unique substitution pattern makes it a highly reactive and versatile building block.[1] The bromine atom serves as a reactive site for palladium-catalyzed cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of derivative molecules, a desirable trait in medicinal chemistry.[3][4] Consequently, it is extensively used by researchers and drug development professionals in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][5]

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a compound's properties is fundamental to its application in research and synthesis. The key physicochemical and spectroscopic data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1009-22-9 | [1][6] |

| Molecular Formula | C₈H₇BrFNO | [1][6] |

| Molecular Weight | 232.05 g/mol | [1][6] |

| Appearance | White to almost white powder/crystal | [1][2][7] |

| Melting Point | 117-120 °C | [1][2][6][7] |

| Boiling Point | 337.5 ± 32.0 °C (Predicted) | [1][6] |

| Density | 1.623 ± 0.06 g/cm³ (Predicted) | [1][6] |

| Solubility | Soluble in Methanol and Dichloromethane | [2][6] |

| InChI Key | JAVSBNOXENOHEI-UHFFFAOYSA-N | [8] |

Table 2: Key Spectroscopic Data Identifiers

| Spectroscopic Technique | Data Reference |

| ¹H NMR | Spectrum available[8] |

| ¹³C NMR | Spectrum available |

| Infrared (IR) | Spectrum available[9] |

| Mass Spectrometry (MS) | Data available |

Synthesis and Mechanism: A Tale of Two Steps

The preparation of this compound is most effectively achieved via a two-step synthetic route starting from 4-fluoroaniline.[5][10] The causality behind this strategic choice is rooted in controlling regioselectivity. Direct bromination of 4-fluoroaniline tends to yield the 2,6-dibromo byproduct as the major product, significantly lowering the yield of the desired mono-bromo compound.[5] By first protecting the amine as an acetamide, the directing effect of the activating group is tempered, and steric hindrance helps favor mono-bromination at the ortho position.

The overall synthesis workflow can be visualized as follows:

Field-Proven Synthesis Protocol

The following protocol is a synthesized methodology based on established and patented procedures, designed for reproducibility and high yield.[10][11]

Step 1: Acetylation of 4-Fluoroaniline

-

Setup: To a reaction flask equipped with a stirrer and a dropping funnel, add 4-fluoroaniline and a solvent such as glacial acetic acid or dichloroalkane.[10][11]

-

Reagent Addition: At room temperature, begin the dropwise addition of acetic anhydride. The reaction is exothermic, and the temperature may rise to approximately 85°C.[11]

-

Reaction: After the addition is complete, continue stirring the mixture for 1-3 hours. The reaction progress can be monitored by TLC until the starting material (4-fluoroaniline) is consumed.

-

Workup: Cool the reaction mixture. The intermediate, 4'-fluoroacetanilide, can often be carried forward to the next step without extensive purification.

Step 2: Bromination of 4'-Fluoroacetanilide

-

Temperature Control: Cool the mixture containing the 4'-fluoroacetanilide intermediate to below 30°C.[11]

-

Bromination: Slowly add bromine dropwise, maintaining the reaction temperature between 30-55°C.[5][11]

-

Oxidation: After the bromine addition, introduce an oxidizing agent such as hydrogen peroxide (H₂O₂) dropwise while keeping the temperature between 40-60°C.[10] This step is crucial for the in situ regeneration of Br⁺, which drives the electrophilic substitution. The reaction is typically continued for another 1-3 hours.

-

Quenching & Isolation: Cool the reaction mixture. Quench any remaining bromine by adding an aqueous solution of a reducing agent like sodium bisulfite or sodium sulfite until the reddish-brown color disappears.[10][11]

-

Precipitation & Filtration: Add water to the mixture to precipitate the crude product.[11] Collect the solid by vacuum filtration.

-

Purification: Wash the filter cake with water and then recrystallize from a suitable solvent system, such as an ethanol-water mixture, to obtain the final product with high purity (typically >98%).[7][10]

Applications in Research and Development

The unique structural features of this compound make it a valuable precursor in several high-value chemical industries. Its utility stems from its ability to undergo further functionalization, enabling the construction of complex molecular architectures.[1][4]

-

Pharmaceutical Development: The compound is a cornerstone in the synthesis of various active pharmaceutical ingredients (APIs). It is particularly noted in the development of anti-inflammatory and analgesic drugs.[1] Furthermore, its derivatives are explored as selective inhibitors in cancer research and have shown potential in creating antidiabetic agents.[1]

-

Agrochemical Formulations: In agriculture, it is a key intermediate in the production of modern pesticides and herbicides.[1] Notably, it is a critical component in the synthesis of Bixafen, a broad-spectrum pyrazole amide fungicide used to control a range of crop diseases.[5]

-

Biochemical Research: The fluorinated phenyl ring allows its use in the development of fluorescent probes for biological imaging.[1] It also serves as a scaffold for creating libraries of compounds to screen for enzyme inhibition, aiding in drug discovery and understanding biological pathways.[1][3]

-

Material Science: Researchers explore the use of this compound in creating advanced materials, such as specialized polymers and coatings that require enhanced thermal and chemical resistance.[1]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate safety precautions. The following information is derived from available Safety Data Sheets (SDS).[12][13][14]

Table 3: GHS Hazard and Precautionary Information

| Category | Statement | Source(s) |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [7][12][13] |

| Precautionary - Prevention | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection/face protection. | [13][15] |

| Precautionary - Response | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [12][14][15] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage is at room temperature in a dry, dark place. | [2][12][14] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [7][12] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[12][15]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[12]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[12]

Always handle this chemical within a fume hood and ensure that eyewash stations and safety showers are readily accessible.[12]

References

-

2-Bromo-4-fluoroacetanilide CAS No: 1009-22-9 - MATERIAL SAFETY DATA SHEET - SDS / MSDS. Link

-

Synthesis method of sulfur-free 2-bromo-4-fluoroacetanilide - Eureka | Patsnap. Link

-

This compound - Chem-Impex. Link

-

This compound(1009-22-9) 1H NMR spectrum - ChemicalBook. Link

-

CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents. Link

-

CN102120723A - Preparation method of 2-br-4-fluoacetanilide - Google Patents. Link

-

This compound(1009-22-9) - ChemicalBook. Link

-

CN102320987A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents. Link

-

This compound | 1009-22-9 - Biosynth. Link

-

This compound 1009-22-9 | Tokyo Chemical Industry (India) Pvt. Ltd. Link

-

This compound(1009-22-9)IR1 - ChemicalBook. Link

-

This compound - Safety Data Sheet - ChemicalBook. Link

-

SAFETY DATA SHEET - Fisher Scientific. Link

-

2-Bromo-4-fluoroaniline SDS, 1003-98-1 Safety Data Sheets - ECHEMI. Link

-

2'-BROMOACETANILIDE(614-76-6) IR Spectrum - ChemicalBook. Link

-

Buy this compound, 98%,5gm ASB2592.5gm in India | Biomall. Link

-

CAS No : 1009-22-9 | Product Name : this compound | Pharmaffiliates. Link

-

Application Notes: Utilizing 2-Bromo-4-fluorophenol in the Synthesis of Novel Enzyme Inhibitors - Benchchem. Link

-

2'-BROMO-4'-METHYLACETANILIDE(614-83-5) 1H NMR spectrum - ChemicalBook. Link

-

Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. Link

-

This compound 1009-22-9 | Tokyo Chemical Industry Co., Ltd.(APAC). Link

-

2′-Bromo-4′-fluoroacetanilide CAS#: 1009-22-9; ChemWhat Code. Link

-

2'-Bromoacetanilide | C8H8BrNO | CID 136416 - PubChem. Link

-

Solved IR Spectrum of 4-Bromoacetanilide Organic Lab FT-IR | Chegg.com. Link

-

This compound 1009-22-9 - TCI Chemicals. Link

-

This compound | 1009-22-9 - Sigma-Aldrich. Link

-

This compound | 1009-22-9 - ChemicalBook. Link

-

FT-IR spectrum of PBA. | Download Scientific Diagram - ResearchGate. Link

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. biomall.in [biomall.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents [patents.google.com]

- 6. This compound | 1009-22-9 [chemicalbook.com]

- 7. This compound | 1009-22-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. This compound(1009-22-9) 1H NMR [m.chemicalbook.com]

- 9. This compound(1009-22-9) IR Spectrum [chemicalbook.com]

- 10. CN102120723A - Preparation method of 2-br-4-fluoacetanilide - Google Patents [patents.google.com]

- 11. CN102320987A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents [patents.google.com]

- 12. kscl.co.in [kscl.co.in]

- 13. This compound - Safety Data Sheet [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

An In-depth Technical Guide to the Molecular Structure and Applications of 2'-Bromo-4'-fluoroacetanilide

This guide provides a comprehensive technical overview of 2'-Bromo-4'-fluoroacetanilide, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's molecular structure, spectroscopic signature, synthesis, and applications, grounding all information in established scientific principles and methodologies.

Introduction: A Versatile Halogenated Building Block

This compound, with the CAS Number 1009-22-9, is a halogenated aromatic compound that has garnered significant interest as a versatile building block in organic synthesis.[1] Its structure, featuring a bromine atom ortho to the acetamido group and a fluorine atom in the para position on the aniline ring, provides a unique combination of reactivity and stability. This substitution pattern is instrumental in its utility as a precursor for a wide range of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][3] The presence of the bromine atom offers a reactive site for cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds.[4]

Molecular Structure and Physicochemical Properties

The molecular integrity of this compound is defined by its constituent atoms and their spatial arrangement. A thorough understanding of its physical and chemical properties is fundamental for its effective application in research and development.

Core Structure

The molecule consists of an acetanilide core, which is an N-phenylacetamide. The phenyl ring is substituted with a bromine atom at the 2' position and a fluorine atom at the 4' position.

Systematic IUPAC Name: N-(2-bromo-4-fluorophenyl)acetamide[1]

Physicochemical Data Summary

A compilation of the key physicochemical properties of this compound is presented in Table 1 for easy reference.

| Property | Value | Source(s) |

| CAS Number | 1009-22-9 | [1][5] |

| Molecular Formula | C₈H₇BrFNO | [1][5] |

| Molecular Weight | 232.05 g/mol | [1][5] |

| Appearance | White to off-white crystalline powder | [6][7] |

| Melting Point | 117-119 °C | [5] |

| Boiling Point (Predicted) | 337.5 ± 32.0 °C | [5] |

| Density (Predicted) | 1.623 ± 0.06 g/cm³ | [5] |

| Solubility | Soluble in methanol and dichloromethane. | [8] |

Synthesis of this compound: A Step-by-Step Protocol

The most prevalent and industrially scalable synthesis of this compound involves a two-step process starting from 4-fluoroaniline: acetylation followed by bromination.[2][9][10] This sequence is crucial as direct bromination of 4-fluoroaniline would predominantly yield di-substituted products. The initial acetylation protects the amino group and directs the subsequent bromination to the ortho position.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a synthesis of methodologies described in various patents.[9][10][11]

Materials:

-

4-Fluoroaniline

-

Acetic anhydride

-

Glacial acetic acid (or another suitable solvent like dichloroalkane)

-

Bromine or Hydrobromic acid

-

Hydrogen peroxide (or another suitable oxidizing agent)

-

Sodium bisulfite or Sodium sulfite

-

Ethanol/Water mixture for recrystallization

Step 1: Acetylation of 4-Fluoroaniline

-

To a reaction flask equipped with a stirrer, thermometer, and condenser, add 4-fluoroaniline and glacial acetic acid.

-

Heat the mixture to approximately 50-60 °C with stirring.

-

Slowly add acetic anhydride dropwise to the reaction mixture. An exothermic reaction will occur, and the temperature should be maintained between 70-100 °C.

-

After the addition is complete, continue to stir the reaction mixture at this temperature for 1-3 hours to ensure the complete conversion to 4'-fluoroacetanilide.

Causality: Acetic anhydride is a powerful acetylating agent. The reaction is typically conducted in an acidic medium to catalyze the process. The temperature is controlled to ensure a reasonable reaction rate without causing degradation of the starting material or product.

Step 2: Bromination of 4'-Fluoroacetanilide

-

Cool the reaction mixture containing 4'-fluoroacetanilide to 45-55 °C.

-

Slowly add bromine dropwise. The temperature should be carefully controlled within the 50-60 °C range.

-

Alternatively, use a mixture of hydrobromic acid and an oxidizing agent like hydrogen peroxide to generate bromine in situ. This method can improve regioselectivity and reduce the formation of polybrominated byproducts.[2]

-

After the addition of the brominating agent, maintain the reaction at 50-60 °C for another 1-3 hours.

-

If using bromine, a co-oxidant like hydrogen peroxide can be added to oxidize the HBr byproduct back to Br₂, improving atom economy.[11]

Causality: The acetamido group is an ortho-, para-director. Since the para position is already occupied by the fluorine atom, bromination occurs at one of the ortho positions. Steric hindrance from the bulky acetamido group favors substitution at the less hindered ortho position. The use of an in situ bromine generation system maintains a low concentration of bromine, which can suppress over-bromination.

Step 3: Work-up and Purification

-

After the bromination is complete, cool the reaction mixture.

-

Add a solution of sodium bisulfite or sodium sulfite to quench any unreacted bromine and for decolorization.

-

The crude this compound will precipitate out of the solution.

-

Collect the solid product by filtration and wash it with water.

-

For further purification, recrystallize the crude product from an ethanol-water mixture.

-

Dry the purified crystals under vacuum to obtain the final product.

Causality: Quenching with a reducing agent is a standard procedure to safely remove excess hazardous bromine. Recrystallization is a robust purification technique that relies on the differential solubility of the product and impurities in a given solvent system at different temperatures.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl protons of the acetyl group.

Predicted ¹H NMR Peak Assignments:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |

| ~2.2 | Singlet | 3H | -COCH₃ | N/A |

| ~7.1-7.3 | Multiplet | 1H | Ar-H (H-5') | J(H-F), J(H-H) |

| ~7.4-7.6 | Multiplet | 1H | Ar-H (H-3') | J(H-F), J(H-H) |

| ~8.1-8.3 | Doublet of doublets | 1H | Ar-H (H-6') | J(H-H), J(H-F) |

| ~8.0-8.5 | Broad Singlet | 1H | -NH | N/A |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer's field strength. The aromatic region will exhibit complex splitting patterns due to H-H and H-F couplings.[12][13][14]

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Predicted ¹³C NMR Chemical Shifts:

| Chemical Shift (δ, ppm) | Assignment |

| ~24 | -COCH₃ |

| ~110-115 | C-Br (C-2') |

| ~115-120 (doublet) | C-H adjacent to C-F (C-3') |

| ~125-130 (doublet) | C-H adjacent to C-Br (C-5') |

| ~130-135 | Quaternary C-NH (C-1') |

| ~155-160 (doublet) | C-F (C-4') |

| ~168 | C=O |

Note: Carbon atoms coupled to fluorine will appear as doublets with characteristic C-F coupling constants.[15][16][17]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3250-3300 | N-H stretch | Amide |

| ~3050-3100 | C-H stretch | Aromatic |

| ~2900-3000 | C-H stretch | Methyl |

| ~1660-1680 | C=O stretch (Amide I) | Amide |

| ~1520-1560 | N-H bend (Amide II) | Amide |

| ~1450-1600 | C=C stretch | Aromatic ring |

| ~1200-1250 | C-F stretch | Aryl-Fluoride |

| ~550-650 | C-Br stretch | Aryl-Bromide |

Note: These are approximate ranges, and the actual spectrum will show a more complex pattern of absorptions.[18][19][20]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, electron impact (EI) ionization is a common technique.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 231 and 233 in an approximate 1:1 ratio, which is characteristic of a molecule containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragments:

-

Loss of an acetyl group (-COCH₃, 43 Da) leading to a fragment at m/z 188/190.

-

Loss of ketene (-CH₂=C=O, 42 Da) from the molecular ion, resulting in a fragment corresponding to 2-bromo-4-fluoroaniline at m/z 189/191.

-

Subsequent loss of Br (79/81 Da) or other fragments from these primary fragment ions.

-

Caption: Plausible mass spectrometry fragmentation pathways.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of various biologically active molecules.

-

Pharmaceuticals: It serves as a precursor for the synthesis of anti-inflammatory drugs, analgesics, and potential anticancer agents.[2] The presence of the fluoro and bromo substituents allows for further chemical modifications to optimize the pharmacological properties of the target compounds.

-

Agrochemicals: This compound is utilized in the development of novel herbicides and pesticides, contributing to enhanced crop protection.[2][3]

-

Materials Science: It is also explored in the creation of advanced materials, such as specialized polymers and coatings that require specific thermal and chemical resistance.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[21]

-

Ventilation: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.

-

Storage: Store in a cool, dry place in a tightly sealed container.[6][22]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.

Conclusion

This compound is a strategically important chemical intermediate with a well-defined molecular structure and a rich spectroscopic profile. Its synthesis is well-established, allowing for its production on a large scale. The unique arrangement of its functional groups makes it an invaluable tool for medicinal chemists and materials scientists, enabling the development of novel compounds with diverse applications. A thorough understanding of its properties, synthesis, and characterization is essential for leveraging its full potential in scientific innovation.

References

- Eureka | Patsnap. (n.d.). Synthesis method of sulfur-free 2-bromo-4-fluoroacetanilide.

- Google Patents. (n.d.). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.

- Google Patents. (n.d.). CN102120723A - Preparation method of 2-br-4-fluoacetanilide.

- Google Patents. (n.d.). CN102320987A - Preparation method of 2-bromo-4-fluoroacetanilide.

-

Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). CN107602407A - A kind of synthetic method of the fluoroacetanilide of 2 bromine 4.

-

ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]

-

Scribd. (n.d.). Bromination of Acetanilide. Retrieved from [Link]

-

JETIR. (n.d.). FTIR, FT – Raman and DFT calculations of 2-bromo-6-chloro-4-fluoroaniline. Retrieved from [Link]

-

Study.com. (n.d.). Bromination of Acetanilide | Mechanism & Steps. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2011). Kinetics and Mechanism of the Bromination of Acetanilide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

SpectraBase. (n.d.). 2'-Bromoacetanilide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). reaction mechanism - Bromination of acetanilide. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment. Retrieved from [Link]

-

ResearchGate. (2017). Ab initio and density functional computations of the vibrational spectra, molecular geometries and other properties of 2-bromo-6-chloro-4-fluoroaniline. Retrieved from [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

University of Illinois. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

PubMed. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Retrieved from [Link]

-

PubMed Central. (2021). Native Mass Spectrometry and Gas-phase Fragmentation Provide Rapid and In-depth Topological Characterization of a PROTAC Ternary Complex. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1009-22-9 | Product Name : this compound. Retrieved from [Link]

-

Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

-

PubMed Central. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 1009-22-9 [chemicalbook.com]

- 6. This compound | 1009-22-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound | 1009-22-9 [amp.chemicalbook.com]

- 9. CN102120723A - Preparation method of 2-br-4-fluoacetanilide - Google Patents [patents.google.com]

- 10. CN102320987A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents [patents.google.com]

- 11. CN107602407A - A kind of synthetic method of the fluoroacetanilide of 2 bromine 4 - Google Patents [patents.google.com]

- 12. This compound(1009-22-9) 1H NMR spectrum [chemicalbook.com]

- 13. bnmv.ac.in [bnmv.ac.in]

- 14. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 15. This compound(1009-22-9) 13C NMR [m.chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. jetir.org [jetir.org]

- 19. uanlch.vscht.cz [uanlch.vscht.cz]

- 20. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 22. 1009-22-9|this compound|BLD Pharm [bldpharm.com]

Introduction: The Strategic Importance of 2'-Bromo-4'-fluoroacetanilide

An In-Depth Technical Guide to the Synthesis of 2'-Bromo-4'-fluoroacetanilide

In the landscape of modern medicinal chemistry and drug development, the strategic synthesis of highly functionalized intermediates is paramount. This compound is a key building block, valued for its specific substitution pattern that allows for versatile downstream modifications in the creation of complex pharmaceutical agents.[1][2] Its utility is particularly noted in the synthesis of kinase inhibitors and other targeted therapies.[2][3] This guide provides a comprehensive exploration of the synthesis of this compound, delving into the core reaction mechanism, a field-proven experimental protocol, and the critical scientific principles that govern the transformation.

Part 1: A Mechanistic Deep Dive into Electrophilic Aromatic Substitution

The synthesis of this compound from 4'-fluoroacetanilide is a classic illustration of an electrophilic aromatic substitution (EAS) reaction. The outcome of this reaction—specifically, the position of the incoming bromine atom—is meticulously controlled by the electronic and steric influences of the substituents already present on the aromatic ring.

Causality of Reagents and Substrate Reactivity

The starting material, 4'-fluoroacetanilide, possesses two key substituents on the benzene ring: an acetamido group (-NHCOCH₃) and a fluorine atom (-F). Their directing effects are crucial to the regioselectivity of the bromination.

-

The Acetamido Group (-NHCOCH₃): This group is a powerful activating and ortho-, para-director. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic ring through resonance, significantly increasing the nucleophilicity of the ortho and para positions.[4][5] This activation is moderated compared to a simple amino (-NH₂) group, which prevents undesirable side reactions like poly-bromination and oxidation.

-

The Fluorine Atom (-F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. However, it also has lone pairs of electrons that can participate in resonance (+R), which directs incoming electrophiles to the ortho and para positions. In the context of EAS, the resonance effect dictates the position of substitution, while the inductive effect influences the rate of reaction.

When both groups are present, the powerful activating and directing effect of the acetamido group dominates, making the positions ortho to it the most reactive sites. Since the para position is already occupied by the fluorine atom, electrophilic attack is directed to the ortho position (the 2'-position).

The Role of the Reaction Medium: Glacial Acetic Acid

While highly activated rings can react with molecular bromine directly, the moderately activated 4'-fluoroacetanilide ring requires a polarized electrophile. Glacial acetic acid serves as an ideal polar protic solvent. It facilitates the polarization of the bromine-bromine bond (Br-Br), creating a more potent electrophilic species (Brᵟ⁺---Brᵟ⁻) without the need for a harsh Lewis acid catalyst like FeBr₃, which could lead to unwanted side products.[6][7]

The Step-Wise Mechanism

The reaction proceeds through a well-defined, multi-step mechanism, which is visualized in the diagram below.

-

Generation of the Electrophile: The polar solvent, acetic acid, polarizes the Br₂ molecule, making one bromine atom partially positive and thus electrophilic.

-

Nucleophilic Attack: The π-electron system of the 4'-fluoroacetanilide ring attacks the electrophilic bromine atom. This attack occurs specifically at the 2'-position, which is ortho to the strongly directing acetamido group.

-

Formation of the Sigma Complex (Arenium Ion): This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as the sigma complex or arenium ion. The positive charge is delocalized across the ring and, most importantly, onto the nitrogen atom of the acetamido group, which is a particularly stable resonance contributor.

-

Deprotonation and Aromatization: A weak base, such as an acetate ion (CH₃COO⁻) or another molecule of the starting material, abstracts a proton (H⁺) from the carbon atom bonded to the bromine. This action collapses the sigma complex, restores the aromaticity of the ring, and yields the final product, this compound.

Caption: The electrophilic aromatic substitution mechanism.

Part 2: A Field-Proven Experimental Protocol

The following protocol details a common and reliable method for the synthesis of this compound, often performed as a one-pot reaction starting from 4-fluoroaniline.[8] This approach is efficient as it avoids the isolation of the intermediate 4'-fluoroacetanilide.

Reagents and Materials

| Reagent | Formula | Molar Mass ( g/mol ) | Role |

| 4-Fluoroaniline | C₆H₆FN | 111.12 | Starting Material |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | Acetylating Agent |

| Glacial Acetic Acid | CH₃COOH | 60.05 | Solvent |

| Bromine | Br₂ | 159.81 | Brominating Agent |

| Sodium Sulfite | Na₂SO₃ | 126.04 | Quenching Agent |

| Ethanol | C₂H₅OH | 46.07 | Recrystallization Solvent |

| Water | H₂O | 18.02 | Recrystallization/Washing |

Step-by-Step Methodology

-

Acetylation: In a reaction flask equipped with a stirrer and dropping funnel, dissolve 4-fluoroaniline in glacial acetic acid. Cool the mixture in an ice bath. Add acetic anhydride dropwise while maintaining the temperature below 20°C. After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of 4'-fluoroacetanilide.[9][10]

-

Bromination: Cool the reaction mixture to approximately 10°C. Slowly add a solution of bromine in glacial acetic acid dropwise. The temperature should be carefully controlled and maintained between 30-40°C during the addition.[9]

-

Reaction Completion: After adding the bromine solution, stir the mixture at room temperature for 2-3 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into a beaker of ice water. To neutralize any unreacted bromine, add a 10% aqueous solution of sodium sulfite portion-wise until the reddish-brown color of bromine disappears.

-

Isolation: Collect the precipitated white solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acid and salts.

-

Purification: Purify the crude product by recrystallization from an ethanol/water mixture to yield pure this compound as a white to off-white solid.[10]

-

Drying: Dry the purified crystals in a vacuum oven at 50-60°C.

Sources

- 1. Toxicokinetics of 2-bromo-4-fluoroacetanilide in male SD rat [nyxxb.cn]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Acetanilide when treated with bromine in acetic acid mainly gives:A. - askIITians [askiitians.com]

- 5. chegg.com [chegg.com]

- 6. quora.com [quora.com]

- 7. homework.study.com [homework.study.com]

- 8. CN107602407A - A kind of synthetic method of the fluoroacetanilide of 2 bromine 4 - Google Patents [patents.google.com]

- 9. CN102320987A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents [patents.google.com]

- 10. CN102120723A - Preparation method of 2-br-4-fluoacetanilide - Google Patents [patents.google.com]

physical properties of 2'-Bromo-4'-fluoroacetanilide

An In-Depth Technical Guide to the Physical Properties of 2'-Bromo-4'-fluoroacetanilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents and advanced materials.[1] Its unique substitution pattern, featuring both bromine and fluorine atoms on the phenyl ring, imparts specific reactivity and physical characteristics that are of significant interest to synthetic chemists. This guide provides a comprehensive overview of the core , offering both established data and the experimental protocols necessary for its characterization. Understanding these properties is paramount for its effective use in laboratory synthesis, process development, and quality control.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented below. These values are critical for a range of applications, from reaction setup to analytical method development.

| Property | Value | Source(s) |

| CAS Number | 1009-22-9 | [1][2][3] |

| Molecular Formula | C₈H₇BrFNO | [1][3] |

| Molecular Weight | 232.05 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [1][4] |

| Melting Point | 114-120 °C | [2][3] |

| Boiling Point | 337.5 ± 32.0 °C (Predicted) | [1][3] |

| Density | 1.623 ± 0.06 g/cm³ (Predicted) | [1][3] |

| Refractive Index | n20D 1.58 | [1] |

Chemical Structure

The structural arrangement of this compound is key to its chemical behavior. The acetamido group, along with the ortho-bromo and para-fluoro substituents on the aniline ring, defines its electronic and steric properties.

Caption: Chemical structure of this compound.

Solubility Profile

The solubility of a compound is a critical parameter for its use in synthesis, purification, and formulation. This compound exhibits solubility in common organic solvents, which is consistent with its substituted aromatic structure.

| Solvent | Solubility | Source(s) |

| Dichloromethane | Soluble | [2] |

| Methanol | Soluble | [3] |

Insight: The solubility in chlorinated and polar protic solvents like dichloromethane and methanol, respectively, suggests that a range of solvent systems can be employed for reactions and recrystallization procedures. Researchers should perform solubility tests in other common solvents like ethyl acetate, acetone, and tetrahydrofuran to build a more comprehensive profile for specific applications.

Spectroscopic Data and Analysis

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) provides detailed information about the hydrogen atoms in the molecule. While specific peak assignments require an experimental spectrum, the expected regions and multiplicities can be predicted. The ¹H NMR spectrum is a primary method for confirming the identity of the compound.[2]

Expected ¹H NMR Resonances (in CDCl₃):

-

Amide Proton (N-H): A broad singlet, typically in the δ 7.5-8.5 ppm region.

-

Aromatic Protons (Ar-H): Three protons on the phenyl ring, exhibiting complex splitting patterns (doublets and doublet of doublets) due to H-H and H-F coupling, typically in the δ 7.0-8.5 ppm region.

-

Acetyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons, typically around δ 2.2 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands.

Expected IR Absorption Bands:

-

N-H Stretch: A moderate to sharp band around 3300 cm⁻¹.

-

C-H Stretch (Aromatic): Bands typically above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp band around 1670-1690 cm⁻¹.[5]

-

N-H Bend (Amide II): A band of variable intensity around 1540 cm⁻¹.[5]

-

C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.[5]

-

C-F Stretch: A strong band in the 1100-1250 cm⁻¹ region.

-

C-Br Stretch: A band in the 500-700 cm⁻¹ region.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. Due to the presence of bromine, the molecular ion peak will exhibit a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 231 and 233.

Experimental Protocols

Melting Point Determination

The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp melting range typically indicates high purity, whereas a broad and depressed range suggests the presence of impurities.[6]

Caption: Workflow for melting point determination.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[7]

-

Loading: Tap the open end of a capillary melting point tube into the sample powder until a small amount (2-3 mm in height) enters the tube.[6]

-

Packing: Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid tightly into the sealed end.[6][7]

-

Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.[7]

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This will save time during the accurate measurement.[6]

-

Cooling: Allow the apparatus to cool to at least 20°C below the approximate melting point.[7]

-

Accurate Determination: Begin heating again at a slow rate of 1-2°C per minute as you approach the expected melting point.

-

Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the entire sample becomes a clear liquid (T_final). The melting point is reported as this range.[8]

Solution-State NMR Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.[9] Proper sample preparation is critical for obtaining a high-quality spectrum.[9]

Caption: Workflow for solution-state NMR sample preparation and analysis.

Step-by-Step Methodology:

-

Weigh Sample: Accurately weigh 5-20 mg of this compound for a standard ¹H NMR spectrum.[9] For ¹³C NMR, a higher concentration (20-50 mg) may be necessary.[9]

-

Choose Solvent: Select a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃).[9] The solvent should not have peaks that overlap with analyte signals.

-

Dissolution: Add approximately 0.6 mL of the deuterated solvent to a clean, dry vial containing the sample.[9] Gently vortex or sonicate to ensure complete dissolution.

-

Transfer: Using a Pasteur pipette, carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube.[9] Avoid introducing any solid particles.

-

Depth Gauge: Place the NMR tube into a spinner turbine and adjust the depth using the spectrometer-specific gauge.

-

Insertion: Insert the sample into the NMR spectrometer.

-

Instrument Setup: The instrument software will be used to lock onto the deuterium signal of the solvent, tune the probe, and shim the magnetic field to achieve homogeneity.

-

Acquisition: Set the appropriate experimental parameters (e.g., pulse program, number of scans) and acquire the data.[10]

Safety, Handling, and Storage

Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound.

-

Hazards: this compound is harmful if swallowed and causes skin and serious eye irritation.[11] It may also cause respiratory irritation.[11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound.[12]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[12] Avoid contact with skin, eyes, and clothing.[12] After handling, wash hands thoroughly.[13]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[12][13] Room temperature storage is generally recommended.[1][2]

Conclusion

This compound is a valuable synthetic intermediate with well-defined physical properties. This guide has consolidated its key physicochemical data, including molecular weight, melting point, and solubility, and provided authoritative protocols for their experimental determination. The outlined spectroscopic characteristics serve as a benchmark for identity and purity confirmation. By adhering to the described experimental and safety procedures, researchers can confidently and safely utilize this compound in their drug discovery and materials science endeavors.

References

- University of Babylon. (2021). experiment (1)

- ALWSCI. (2025). How To Prepare And Run An NMR Sample.

- Chemistry LibreTexts. (2025). 4.

- Clarion University.

- Wired Chemist.

- University of Calgary.

- Kesar Pharma Pvt. Ltd. (2023).

- Chem-Impex. This compound.

- University of Wyoming.

- Biomall. Buy this compound, 98%,5gm.

- Pharmaffili

- ChemicalBook. (2025). This compound Properties.

- CUNY.

- ChemicalBook. (2025).

- Tokyo Chemical Industry (India) Pvt. Ltd. This compound 1009-22-9.

- Thermo Fisher Scientific. (2025).

- Iowa State University.

- Springer Nature Experiments.

- ECHEMI.

- ChemicalBook. This compound(1009-22-9) 1H NMR spectrum.

- St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. biomall.in [biomall.in]

- 3. This compound | 1009-22-9 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. uwyo.edu [uwyo.edu]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

- 12. kscl.co.in [kscl.co.in]

- 13. fishersci.com [fishersci.com]

2'-Bromo-4'-fluoroacetanilide solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 2'-Bromo-4'-fluoroacetanilide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 1009-22-9), a key intermediate in organic synthesis. In the absence of extensive published quantitative solubility data for this specific compound, this document synthesizes foundational thermodynamic principles, analyzes the influence of its molecular structure, and presents a detailed experimental framework for determining its solubility in various organic solvents. By examining data from analogous compounds such as acetanilide and its halogenated derivatives, we offer reasoned predictions on its solubility profile. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and the practical methodologies required for the effective use of this compound in solution-based applications.

Introduction to this compound and the Imperative of Solubility

This compound is a halogenated aromatic amide increasingly utilized as a building block in the synthesis of pharmaceuticals and other complex organic molecules. The efficiency of synthetic reactions, purification processes like recrystallization, and the formulation of active pharmaceutical ingredients (APIs) are all critically dependent on the solubility of the starting materials and intermediates.[1] An understanding of how this compound behaves in different organic solvents is therefore not merely academic but a prerequisite for process optimization, yield maximization, and the development of robust and scalable synthetic routes.

This guide will delve into the core principles governing the dissolution of this compound, analyze its structural components to predict solubility, and provide a rigorous, self-validating experimental protocol for its quantitative determination.

Theoretical Framework: The Energetics of Dissolution

The solubility of a crystalline solid, such as this compound, in a liquid solvent is a thermodynamic equilibrium phenomenon.[2] Dissolution can be conceptualized as a two-step process, governed by the overall Gibbs free energy change (ΔG_sol):

-

Lattice Disruption: Energy is required to overcome the intermolecular forces holding the molecules together in the crystal lattice. This is related to the crystal lattice energy of the solid.[3] A higher melting point often correlates with a higher lattice energy, making the solid more difficult to dissolve.[1]

-

Solvation: Energy is released when the solute molecules are surrounded and stabilized by solvent molecules. This process, known as solvation, involves the formation of new solute-solvent intermolecular forces.[4]

For a compound to dissolve, the energy released during solvation must be comparable to the energy required to break the crystal lattice and the solvent-solvent interactions.[4]

The "Like Dissolves Like" Principle in the Context of this compound

The adage "like dissolves like" is a useful heuristic based on the principle of intermolecular forces. Solvents that have similar polarity and hydrogen-bonding capabilities to the solute are generally more effective at dissolving it.

The molecular structure of this compound features several key functional groups that dictate its interactions:

-

Amide Group (-NHC(O)CH₃): This is a polar group capable of acting as both a hydrogen bond donor (the N-H bond) and a hydrogen bond acceptor (the carbonyl oxygen). This feature promotes solubility in polar solvents, particularly those that can also engage in hydrogen bonding (polar protic solvents).[5]

-

Aromatic Ring: The benzene ring itself is largely nonpolar and interacts primarily through London dispersion forces.

-

Halogen Substituents (Br and F): The fluorine and bromine atoms introduce polarity through their electronegativity, creating dipole moments. They can also participate in weaker halogen bonding interactions.[6] The presence of these halogens increases the overall polarity of the molecule compared to unsubstituted acetanilide.

The interplay of the polar amide group with the less polar, but polarizable, halogenated aromatic ring means that this compound will exhibit a nuanced solubility profile across a range of solvents.

Predicted Solubility Profile of this compound

While specific quantitative data is sparse, we can predict the solubility behavior by analyzing its structure and comparing it to related compounds for which data is available.

-

Acetanilide: Soluble in ethanol, acetone, and chloroform.[7][8]

-

4'-Bromoacetanilide: Soluble in chloroform and ethyl acetate, moderately soluble in ethanol (reported as 10-20 g/L), and very slightly soluble in water.[9][10]

Based on these analogues, the following is predicted for this compound:

-

High Solubility in Polar Aprotic Solvents: Solvents like acetone and ethyl acetate are expected to be effective. Their polarity can interact with the amide and halogen dipoles, without the competing hydrogen bonds that are present in the solvent itself.

-

Good Solubility in Polar Protic Solvents: Solvents such as methanol and ethanol should be good solvents due to their ability to form hydrogen bonds with the amide group.[10]

-

Moderate to Good Solubility in Halogenated Solvents: Dichloromethane is confirmed to be a good solvent.[11] Its dipole moment can interact effectively with the polar sites of the solute. Chloroform is also expected to be a good solvent.[9]

-

Lower Solubility in Nonpolar Solvents: Nonpolar solvents like toluene and hexanes are expected to be poorer solvents. While the aromatic ring can interact via dispersion forces, these solvents cannot effectively solvate the highly polar amide group.

The following table summarizes the predicted solubility and the primary intermolecular forces at play.

| Solvent Class | Example Solvents | Predicted Solubility | Primary Solute-Solvent Interactions |

| Polar Protic | Methanol, Ethanol | Good to High | Hydrogen Bonding, Dipole-Dipole |

| Polar Aprotic | Acetone, Ethyl Acetate | High | Dipole-Dipole |

| Halogenated | Dichloromethane, Chloroform | High | Dipole-Dipole |

| Nonpolar Aromatic | Toluene | Low to Moderate | London Dispersion Forces |

| Nonpolar Aliphatic | Hexanes | Low | London Dispersion Forces |

Experimental Determination of Thermodynamic Solubility

To obtain precise and reliable solubility data, the shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[12] This method ensures that the solution has reached a true equilibrium with the solid phase. The concentration of the dissolved solute is then accurately measured, typically by High-Performance Liquid Chromatography (HPLC).[13]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the shake-flask method for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

This protocol provides a self-validating system for the accurate determination of solubility.

Materials:

-

This compound (high purity, >98%)

-

Organic solvents (HPLC grade)

-

Glass vials with screw caps

-

Shaking incubator with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and 0.45 µm chemically resistant syringe filters (e.g., PTFE)

-

HPLC system with a UV detector and a suitable C18 column

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several glass vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

-

Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time to ensure equilibrium is reached. A 24-hour period is standard, but for some crystalline compounds, 48 hours may be necessary.[12] To validate the equilibration time, samples can be taken at different time points (e.g., 24h, 36h, 48h) to ensure the measured concentration is no longer increasing.

-

-

Sample Collection and Preparation:

-

Remove the vials from the incubator and let them stand at the same constant temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the solution through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove all undissolved microparticles.

-

-

HPLC Quantification:

-

Method Development: Develop a reverse-phase HPLC method capable of resolving and quantifying this compound. A mobile phase of acetonitrile and water on a C18 column is a common starting point. The detection wavelength should be set to the λmax of the compound.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (R²) of >0.999.

-

Sample Analysis: Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

-

Calculation:

-

Use the peak area of the diluted sample and the equation from the calibration curve to determine the concentration of the diluted sample.

-

Account for the dilution factor to calculate the concentration of the original saturated solution. This value is the thermodynamic solubility of this compound in that solvent at the specified temperature.

-

Factors Influencing Solubility: A Deeper Dive

The following diagram illustrates the key relationships between the solute, the solvent, and the resulting solubility.

Caption: Factors Governing the Solubility of this compound.

-

Crystal Lattice Energy: As a crystalline solid, the strength of the packing in the solid state significantly impacts solubility.[5] The presence of both hydrogen bonding and dipole-dipole interactions in the solid form contributes to its lattice energy.

-

Solvent Polarity: As predicted, the polarity of the solvent is a primary determinant. Polar solvents will more effectively solvate the polar amide and C-X bonds.

-

Temperature: For most solids, solubility increases with temperature as the additional thermal energy helps to overcome the crystal lattice energy.[14] Any quantitative solubility study should always specify the temperature.

Conclusion

While a definitive, quantitative public database for the solubility of this compound in a wide range of organic solvents is not yet established, this guide provides the necessary framework for any researcher to understand, predict, and accurately determine these crucial parameters. By leveraging the principles of thermodynamics and intermolecular forces, and by applying the robust shake-flask methodology detailed herein, scientists and developers can confidently handle this compound in its various applications, from synthesis to formulation. The provided protocols are designed to be self-validating, ensuring the generation of high-quality, reliable data essential for advancing research and development.

References

-

Understanding the 4′-bromoacetanilide Chemical: Melting Point and More . UDTECH. [Link]

-

Perlovich, G. L., et al. (2006). Towards an understanding of the molecular mechanism of solvation of drug molecules: a thermodynamic approach by crystal lattice energy, sublimation, and solubility exemplified by paracetamol, acetanilide, and phenacetin . Journal of pharmaceutical sciences, 95(10), 2158–2169. [Link]

-

Thermodynamic solubility . PCBIS. [Link]

-

Pawar, R. R., et al. (2020). Solubility Of Acetanilide In Pure And Mixed Solvents At 288.15 To 313.15 K And Its Correlation With Thermodynamic Model . International Journal of Scientific & Technology Research, 9(2). [Link]

-

In-vitro Thermodynamic Solubility . protocols.io. [Link]

-

p-bromoacetanilide . chemister.ru. [Link]

-

Wang, X., et al. (2022). Equilibrium Solubility of p-Nitroacetanilide in Fifteen Neat Solvents: Determination, Correlation, and Solvent Effect . Journal of Chemical & Engineering Data, 67(1), 103-114. [Link]

-

Baena, Y., et al. (2004). Temperature dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents . Physics and Chemistry of Liquids, 42(6), 623-633. [Link]

-

Held, C., et al. (2018). Solubility predictions of acetanilide derivatives in water: Combining thermochemistry and thermodynamic modeling . Fluid Phase Equilibria, 458, 43-53. [Link]

-

Acetanilide - Solubility . Scribd. [Link]

-

Fako, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure . Journal of Chemical & Engineering Data, 64(3), 891-893. [Link]

-

Acetanilide . PubChem. [Link]

-

Amaro, M. I., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . Dissolution Technologies, 22(3), 47-51. [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures . ChemRxiv. [Link]

-

Salih, S. A., et al. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides . Molecules, 26(4), 1147. [Link]

-

Pal, M., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water . Scientific Reports, 10(1), 19682. [Link]

-

Lattice Energy and Solubility . Chemistry LibreTexts. [Link]

-

Lattice Energy and Solubility . Chemistry LibreTexts. [Link]

-

Goud, N. R., et al. (2020). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions . ACS omega, 5(17), 9690–9701. [Link]

-

Pallavi, V., et al. (2017). HPLC METHOD DEVELOPMENT - A REVIEW . SGVU Journal of Pharmaceutical Research & Education, 1(2), 243-260. [Link]

-

reaction mechanism - Bromination of acetanilide . Chemistry Stack Exchange. [Link]

- Preparation method of 2-br-4-fluoacetanilide.

-

Velankar, S., et al. (2016). HPLC METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF FORMALDEHYDE AND ACETALDEHYDE TRACES IN DRUG SUBSTANCE . International Journal of Chemical and Pharmaceutical Analysis. [Link]

-

Solubility Data Series . IUPAC. [Link]

-

Bradley, J-C., et al. (2010). Organic Solvent Solubility Data Book . Nature Precedings. [Link]

-

Sriram, G., et al. (2020). DEVELOPMENT OF RP-HPLC METHOD FOR THE ESTIMATION OF ACOTIAMIDE HYDROCHLORIDE HYDRATE USING AQbD APPROACH . International Journal of Pharmaceutical Sciences and Research, 11(9), 4545-53. [Link]

-

High-Performance Liquid Chromatographic Method Development and Validation for Analysis of Expired and Marketed Doxofylline Tablets . Impact Factor. [Link]

-

This compound . Pharmaffiliates. [Link]

-